N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

BACE1 selectivity BACE2 off-target Alzheimer's disease

N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 872881-24-8), also designated S-872881, is a fused oxazine-based β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor developed by Shionogi & Co., Ltd. as a next-generation maintenance therapy candidate for Alzheimer's disease following anti-Aβ antibody treatment.

Molecular Formula C21H25N3O6S
Molecular Weight 447.51
CAS No. 872881-24-8
Cat. No. B2460257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
CAS872881-24-8
Molecular FormulaC21H25N3O6S
Molecular Weight447.51
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H25N3O6S/c1-29-17-8-5-7-16(13-17)14-22-20(25)21(26)23-15-19-24(11-6-12-30-19)31(27,28)18-9-3-2-4-10-18/h2-5,7-10,13,19H,6,11-12,14-15H2,1H3,(H,22,25)(H,23,26)
InChIKeyFAZKWUCPNRIWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (S-872881) – Compound Identity and Therapeutic Context


N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 872881-24-8), also designated S-872881, is a fused oxazine-based β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor developed by Shionogi & Co., Ltd. as a next-generation maintenance therapy candidate for Alzheimer's disease following anti-Aβ antibody treatment [1]. Unlike earlier BACE1 inhibitors that failed due to hepatotoxicity (e.g., atabecestat, LY2886721) or cognitive worsening linked to off-target BACE2 inhibition, S-872881 was rationally designed by replacing a thiazine ring with an oxazine to eliminate reactive metabolite formation and by engineering a fused ring system that recognizes flap-region differences between BACE1 and BACE2 [1].

Why N1-(3-Methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide Cannot Be Replaced by Other BACE1 Inhibitors


BACE1 inhibitors cannot be treated as interchangeable commodities because their clinical viability hinges on two tightly coupled parameters that vary dramatically across the class: (i) BACE1/BACE2 isoform selectivity, which determines cognitive safety, and (ii) structural class-dependent hepatotoxic potential. Atabecestat and LY2886721 were discontinued for liver enzyme elevations attributable to thiazine-derived reactive metabolites [1], while verubecestat and atabecestat each exhibit sub-2-fold or inverse BACE1/BACE2 selectivity profiles that correlate with cognitive worsening and melanocyte-related side effects . S-872881 was specifically designed to break both liabilities simultaneously by substituting an oxazine for the thiazine core and introducing a fused ring conformation that exploits flap-region structural differences between BACE1 and BACE2 [1]. Simple potency comparisons (IC₅₀ or Ki) are therefore insufficient for procurement decisions; the integrated selectivity–toxicity profile is the decisive differentiator.

Quantitative Differentiation Evidence for N1-(3-Methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (S-872881) Against BACE1 Inhibitor Comparators


BACE1/BACE2 Isoform Selectivity: >100-Fold Advantage Over Atabecestat, Verubecestat, and Elenbecestat

S-872881 achieves >100-fold binding selectivity for BACE1 over BACE2, an order of magnitude beyond the nearest comparator. Atabecestat is essentially non-selective (BACE1 IC₅₀ = 9.8 nM vs. BACE2 IC₅₀ = 5.6 nM; ratio = 0.57-fold, meaning it is actually more potent against BACE2) [1]. Verubecestat is also more potent against BACE2 (Ki BACE1 = 2.2 nM vs. Ki BACE2 = 0.38 nM; ratio = 0.17-fold) . Elenbecestat exhibits only ~3.5-fold selectivity for BACE1 over BACE2 [2]. S-872881's >100-fold selectivity was confirmed by in vivo BACE2 target engagement avoidance in dog studies [1].

BACE1 selectivity BACE2 off-target Alzheimer's disease isoform selectivity

Hepatotoxicity Risk Elimination: Oxazine-for-Thiazine Substitution Removes Reactive Metabolite Liability

S-872881 demonstrates dramatically reduced hepatotoxicity risk compared to thiazine-based BACE1 inhibitors. Atabecestat (thiazine core) was discontinued in Phase 2/3 trials (DIAN-TU-001) in May 2018 due to liver enzyme elevations, with some patients showing high-grade ALT/AST elevations placing them at risk for severe liver injury [2]. Similarly, LY2886721 (thiazine scaffold) was terminated for hepatotoxicity [3]. S-872881 replaces the thiazine ring with an oxazine, which eliminates the reactive metabolite formation pathway. In repeat-dose toxicity studies, S-872881 exhibited a sufficient safety margin with no liver enzyme elevations, confirming the design hypothesis [1].

hepatotoxicity reactive metabolites oxazine drug safety BACE1 inhibitor

In Vivo Target Engagement: Aβ Production Suppression in Dogs Without BACE2 Inhibition

S-872881 significantly inhibits Aβ production in dogs—a species selected for its translational relevance to human Alzheimer's pathology—while simultaneously sparing BACE2 activity in vivo [1]. This dual pharmacodynamic outcome (Aβ reduction plus BACE2 avoidance) has not been demonstrated for any prior BACE1 inhibitor. Atabecestat and verubecestat both inhibit BACE2 at therapeutic BACE1 doses, while elenbecestat, despite modest in vitro selectivity, showed a narrower selectivity margin that raised concerns about BACE2 engagement at higher doses [2].

in vivo efficacy amyloid beta dog model BACE2 avoidance pharmacodynamics

Structural Basis for Selectivity: Fused Oxazine Ring Minimizes Active vs. Stable Conformation Energy Gap

S-872881's selectivity arises from a rational design strategy that is structurally unique among BACE1 inhibitors. The compound incorporates a fused oxazine ring system in which the energy difference between the active conformation (BACE1-bound) and the most stable conformation (unbound) is minimized [1]. This design explicitly exploits flap-region structural differences between BACE1 and BACE2, a feature not engineered into any previous clinical BACE1 inhibitor. By contrast, atabecestat, verubecestat, and elenbecestat all rely on non-fused or non-oxazine scaffolds that lack this conformational constraint, resulting in their poor or modest isoform discrimination [2][3][4].

structure-based design conformational energy flap region fused oxazine molecular design

Drug-Drug Interaction Potential: CYP450 Profile Differentiated from Atabecestat

S-872881's oxazine core differentiates it from thiazine-based inhibitors not only in toxicity but also in metabolic stability and CYP450 interaction profile. Atabecestat's thiazine ring undergoes CYP3A4-mediated metabolism generating reactive intermediates associated with both hepatotoxicity and time-dependent CYP3A4 inactivation [2]. S-872881's oxazine replacement eliminates this metabolic activation pathway, reducing the risk of mechanism-based CYP450 inhibition [1]. This is particularly relevant for Alzheimer's maintenance therapy, where patients are typically elderly and subject to polypharmacy.

drug-drug interaction CYP450 metabolism polypharmacy Alzheimer's

Repeat-Dose Safety Margin: Differentiated from Verubecestat and Atabecestat in Chronic Dosing

In repeat-dose toxicity studies, S-872881 demonstrated a sufficient safety margin that supports chronic maintenance therapy dosing, contrasting with the narrow or absent safety margins of prior BACE1 inhibitors [1]. Verubecestat's Phase 3 trials (EPOCH and APECS) were discontinued due to an unfavorable benefit-risk profile including cognitive worsening at doses required for Aβ reduction, while atabecestat's program was terminated specifically for hepatotoxicity observed upon repeat dosing [2][3]. S-872881's favorable repeat-dose safety profile is attributed to the combined elimination of BACE2-mediated cognitive liability and thiazine-mediated hepatotoxicity [1].

repeat-dose toxicity safety margin chronic dosing maintenance therapy BACE1 inhibitor

High-Value Application Scenarios for N1-(3-Methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (S-872881) Based on Quantitative Differentiation Evidence


Alzheimer's Disease Maintenance Therapy After Anti-Aβ Antibody Induction

S-872881 is specifically designed for maintenance therapy following anti-Aβ antibody treatment in Alzheimer's disease. Its >100-fold BACE1/BACE2 selectivity enables sustained Aβ suppression after antibody washout without the cognitive worsening associated with BACE2 inhibition [1]. The oxazine core eliminates the hepatotoxicity risk that caused atabecestat and LY2886721 to fail, making chronic dosing feasible [1][2]. Researchers developing sequential or combination anti-Aβ regimens should procure S-872881 as the BACE1 inhibitor component, as no other inhibitor in the class has demonstrated the combined selectivity and liver safety profile required for long-term maintenance dosing.

In Vivo Target Engagement Studies Requiring BACE1-Selective versus BACE2-Sparing Pharmacodynamic Readouts

S-872881 is uniquely suited for preclinical pharmacodynamic studies that require clean discrimination between BACE1 and BACE2 target engagement. In dog models, S-872881 significantly reduced Aβ production while sparing BACE2 activity, as confirmed by unchanged CSF levels of BACE2-specific substrates [1]. This makes S-872881 the compound of choice for experiments investigating the biological consequences of selective BACE1 inhibition without the confounding effects of BACE2 co-inhibition. Researchers using verubecestat or atabecestat as tool compounds cannot attribute observed effects solely to BACE1 inhibition, as both compounds inhibit BACE2 with equal or greater potency [3].

Long-Term Toxicology and Chronic Dosing Studies for Alzheimer's Disease Therapeutics

S-872881 is the preferred BACE1 inhibitor for repeat-dose and chronic toxicology studies in Alzheimer's disease models. Its demonstrated safety margin in repeat-dose toxicity testing [1] contrasts with all prior clinical-stage BACE1 inhibitors, which were discontinued for toxicity upon repeat dosing (atabecestat: hepatotoxicity; verubecestat: cognitive worsening; LY2886721: hepatotoxicity) [2][3]. Contract research organizations (CROs) and pharmaceutical companies conducting regulatory toxicology packages for BACE1-targeted programs should select S-872881 to avoid the confounding toxicity signals that have plagued this target class.

Structure-Based Drug Design and Selectivity Mechanism Studies Using Fused Oxazine Scaffolds

S-872881 serves as a reference compound for structure-based drug design efforts targeting isoform-selective BACE1 inhibition. Its fused oxazine ring system, which minimizes the energy gap between active and most stable conformations while exploiting flap-region differences between BACE1 and BACE2, represents a validated design strategy for achieving >100-fold selectivity [1]. Medicinal chemistry teams working on next-generation BACE1 inhibitors or investigating conformational constraint as a selectivity mechanism should use S-872881 as a benchmark against which new chemical entities are compared. Structurally simpler oxazinan analogs lacking the fused ring system do not replicate this selectivity profile and are unsuitable as comparators.

Quote Request

Request a Quote for N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.